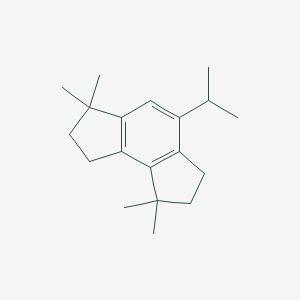
As-Hydrindacene, 4-isopropyl-1,1,6,6-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
As-Hydrindacene, 4-isopropyl-1,1,6,6-tetramethyl- is a chemical compound with the molecular formula C19H28 and a molecular weight of 256.4256 . This compound is also known by other names such as As-Hydrindacene and 4-isopropyl-1,1,6,6-tetramethyl-1,2,3,6,7,8-hexahydro-as-indacene . It is characterized by its unique structure, which includes multiple methyl groups and a methylethyl group.
Vorbereitungsmethoden
The synthesis of As-Hydrindacene, 4-isopropyl-1,1,6,6-tetramethyl- involves several steps. The synthetic routes typically include the hydrogenation of indacene derivatives under specific conditions. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
As-Hydrindacene, 4-isopropyl-1,1,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd/C) to yield fully saturated hydrocarbons.
Substitution: Substitution reactions can occur with halogens or other electrophiles, leading to the formation of halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (CH2Cl2) and reaction temperatures ranging from room temperature to elevated temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
As-Hydrindacene, 4-isopropyl-1,1,6,6-tetramethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of As-Hydrindacene, 4-isopropyl-1,1,6,6-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use .
Vergleich Mit ähnlichen Verbindungen
As-Hydrindacene, 4-isopropyl-1,1,6,6-tetramethyl- can be compared with similar compounds such as:
1,2,3,6,7,8-Hexahydro-as-indacene: This compound has a similar structure but lacks the tetramethyl and methylethyl groups, making it less sterically hindered.
1,2,3,5,6,7-Hexahydro-1,1,5,5-tetramethyl-4,8-bis(3-methylbutyl)-s-indacene: This compound has additional substituents, leading to different chemical and physical properties.
Eigenschaften
CAS-Nummer |
17465-47-3 |
|---|---|
Molekularformel |
C19H28 |
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
3,3,8,8-tetramethyl-5-propan-2-yl-1,2,6,7-tetrahydro-as-indacene |
InChI |
InChI=1S/C19H28/c1-12(2)15-11-16-14(8-9-18(16,3)4)17-13(15)7-10-19(17,5)6/h11-12H,7-10H2,1-6H3 |
InChI-Schlüssel |
BDVXGLCBHPSEGG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(CCC2(C)C)C3=C1CCC3(C)C |
Kanonische SMILES |
CC(C)C1=CC2=C(CCC2(C)C)C3=C1CCC3(C)C |
Synonyme |
1,2,3,6,7,8-Hexahydro-1,1,6,6-tetramethyl-4-(1-methylethyl)-as-indacene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















